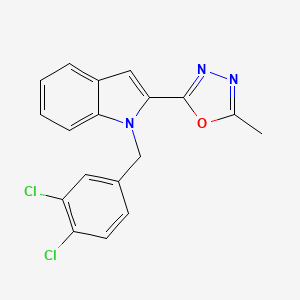

1-(3,4-dichlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-dichlorobenzyl)-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Disease Treatment

- A related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was synthesized and tested as an inhibitor of human monoamine oxidase (MAO) A and B. It showed notable inhibition, suggesting potential for treating neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).

Anticancer Activity

- A series of compounds including 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles were synthesized and evaluated for their anticancer activities. Some of these compounds showed more activity than the lead compound in the PC-3 cell line, indicating potential as novel chemotherapeutics for cancer treatment (Wang et al., 2012).

Enzyme Inhibition

- Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. These molecules are considered valuable in drug designing programs (Nazir et al., 2018).

Antimicrobial Evaluation

- The synthesis under microwave irradiation of triazolo-thiadiazoles and other diazoles bearing indole moieties, including oxadiazoles, showed antifungal and antibacterial activities, suggesting their use in developing new antimicrobial agents (Gomha & Riyadh, 2011).

Apoptosis Inducers in Cancer Research

- Indole-2-carboxylic acid benzylidene-hydrazides and related compounds, including 1,2,4-oxadiazoles, were studied for their apoptosis-inducing activities in cancer research. These studies have identified potential drugs and their molecular targets, enhancing the understanding of signaling pathways in cancer treatment (Cai et al., 2006).

Wirkmechanismus

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . 1,3,4-oxadiazole derivatives also show a wide range of biological activities .

Mode of action

The mode of action of indole and 1,3,4-oxadiazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds interact with their targets to modulate their activity, which can lead to changes in cellular processes .

Biochemical pathways

The affected pathways can also vary greatly depending on the specific compound and its targets. For example, some indole derivatives can affect pathways related to inflammation, cancer, and microbial infections .

Pharmacokinetics

The ADME properties of indole and 1,3,4-oxadiazole derivatives can vary greatly depending on the specific compound. Generally, these compounds are well absorbed and distributed in the body, metabolized to various extents, and excreted .

Result of action

The molecular and cellular effects of the action of indole and 1,3,4-oxadiazole derivatives can include changes in gene expression, protein activity, cell proliferation, and cell death, among others .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole and 1,3,4-oxadiazole derivatives .

Eigenschaften

IUPAC Name |

2-[1-[(3,4-dichlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O/c1-11-21-22-18(24-11)17-9-13-4-2-3-5-16(13)23(17)10-12-6-7-14(19)15(20)8-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCAZCNUPBRKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isobutyl-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2722369.png)

![methyl 3-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2722371.png)

![N-(3,4-dimethylphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2722376.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2722379.png)

![5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2722382.png)